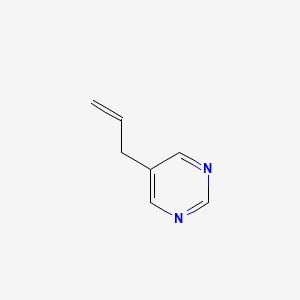

5-(Prop-2-en-1-yl)pyrimidine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Organic Synthesis and Chemical Biology

The pyrimidine ring is a heterocyclic aromatic organic compound, similar to benzene (B151609) and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. numberanalytics.comwikipedia.org This fundamental structure is of immense importance in chemistry and biology. scialert.net Heterocyclic compounds featuring the pyrimidine core are a significant class of natural and synthetic products, with many demonstrating useful biological activities and clinical applications. nih.govresearchgate.net

In the realm of biology, the pyrimidine scaffold is a cornerstone of life itself. It forms the core structure of the nucleobases cytosine, thymine, and uracil. wikipedia.org These bases are essential components of nucleic acids, DNA and RNA, where they pair with purines to store and transmit genetic information. numberanalytics.comwikipedia.org Beyond genetics, the pyrimidine moiety is present in essential natural compounds like thiamine (B1217682) (vitamin B1) and various alkaloids. wikipedia.orgscialert.net The widespread presence of the pyrimidine nucleus in vital biomolecules is a key reason for its extensive application in medicinal chemistry. nih.gov

The versatility of the pyrimidine scaffold has made it a "privileged" structure in drug discovery. scialert.netbohrium.com Its ability to interact with biological targets through various non-covalent interactions makes it an excellent candidate for developing new therapeutic agents. researchgate.net Consequently, pyrimidine derivatives have been extensively studied and developed for a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular applications. nih.govwjarr.comtandfonline.com The synthesis of pyrimidines can be achieved through various methods, such as the condensation of a compound with an amidine structure with a three-carbon compound, like the reaction of urea (B33335) with malonic esters. numberanalytics.comwjarr.com

Table 1: Prominent Examples of Pyrimidine-Containing Compounds

| Compound | Classification | Significance |

| Cytosine | Nucleobase | A fundamental component of both DNA and RNA. numberanalytics.comnih.gov |

| Thymine | Nucleobase | A fundamental component of DNA. numberanalytics.comnih.gov |

| Uracil | Nucleobase | A fundamental component of RNA, replacing thymine. numberanalytics.comnih.gov |

| Thiamine (Vitamin B1) | Vitamin | An essential nutrient with a pyrimidine ring in its structure. wikipedia.orgscialert.net |

| Barbituric Acid | Synthetic Compound | The parent compound of barbiturate (B1230296) drugs. wikipedia.orgscialert.net |

| Zidovudine (AZT) | Synthetic Drug | An antiretroviral medication used to treat HIV/AIDS. wikipedia.org |

Overview of 5-(Prop-2-en-1-yl)pyrimidine as a Versatile Synthetic Intermediate

The compound this compound, also known as 5-allylpyrimidine, belongs to the vast family of pyrimidine derivatives. Its specific structure, featuring an allyl group (-CH₂CH=CH₂) at the 5-position of the pyrimidine ring, makes it a particularly useful and versatile intermediate in organic synthesis. The allyl group serves as a reactive handle, allowing for a variety of chemical transformations to build more complex molecular architectures.

Research has demonstrated the utility of 5-allylpyrimidine derivatives in synthesizing a range of other heterocyclic systems. For instance, the allyl group can undergo oxidation to form aldehydes or carboxylic acids. Furthermore, it is susceptible to electrophilic addition and cyclization reactions. Studies have shown that 5-allylpyrimidine-4-ones can react with arylsulfenyl chlorides to form 5-[(2-arylsulfanyl)-3-chloropropyl]-pyrimidine-4-ones. researchgate.net These products can then undergo cyclization to yield fused ring systems like 6,7-dihydro-5H-pyrano[2,3-d]pyrimidines. researchgate.netmedsci.cn

The versatility of the 5-allylpyrimidine scaffold is further highlighted by its use in synthesizing various substituted pyrimidines. For example, the condensation of thiourea (B124793) with ethyl allyl-acetoacetate is a known method for preparing pyrimidine derivatives. acs.org Other research has detailed the synthesis of compounds like ethyl 4-methyl-2-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carboxylate, showcasing how the core structure can be elaborated. mdpi.com These examples underscore the role of this compound and its derivatives as valuable building blocks for accessing diverse and complex molecules with potential applications in medicinal chemistry and materials science.

Table 2: Selected Synthetic Applications of 5-Allylpyrimidine Derivatives

| Starting Material | Reagent(s) | Product Type | Research Focus | Reference(s) |

| 5-Allylpyrimidine-4-one derivatives | Arylsulfenyl chlorides, Sodium acetate | 6,7-dihydro-5H-pyrano[2,3-d]pyrimidines | Synthesis of fused heterocyclic systems via electrophilic cyclization. | researchgate.netmedsci.cndntb.gov.ua |

| Ethyl allyl-acetoacetate | Thiourea | 2-Thio-pyrimidine derivative | Classic pyrimidine synthesis via condensation reaction. | acs.org |

| Ethyl 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylate | Allylamine | Ethyl 4-methyl-2-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carboxylate | Synthesis of substituted aminopyrimidines for biological evaluation. | mdpi.com |

| 5-Allyl-4,6-dichloropyrimidine | Amines, Thiols, Alkoxides | 4,6-disubstituted-5-allylpyrimidines | Nucleophilic substitution reactions at the 4 and 6 positions. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-prop-2-enylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-3-7-4-8-6-9-5-7/h2,4-6H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJFZSZWZJQMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 5 Prop 2 En 1 Yl Pyrimidine

Electrophilic and Nucleophilic Reactions on the Pyrimidine (B1678525) Nucleus

The pyrimidine ring in 5-allylpyrimidine is an electron-deficient heteroaromatic system, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: Generally, the pyrimidine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. youtube.comlibretexts.org Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation typically require harsh conditions and often result in low yields. youtube.commasterorganicchemistry.com The presence of the allyl group, which is a weakly activating group, does not significantly enhance the ring's reactivity towards electrophiles. However, the directing effect of the substituents on the ring can influence the position of substitution if a reaction does occur.

Nucleophilic Aromatic Substitution: In contrast, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. wikipedia.orgbyjus.comorganic-chemistry.org This is a common reaction pathway for pyrimidine derivatives, especially when a good leaving group is present on the ring. dalalinstitute.com For 5-allylpyrimidine itself, direct nucleophilic substitution on the unsubstituted ring is not a primary reaction pathway. However, if the pyrimidine ring is further substituted with a leaving group (e.g., a halogen), it can readily undergo nucleophilic substitution. dalalinstitute.com

For instance, the reaction of 5-nitropyrimidine (B80762) with amidines can lead to the formation of 2-substituted 5-nitropyrimidines, demonstrating a degenerate ring transformation where the pyrimidine ring is attacked by a nucleophile. While this specific example does not involve 5-allylpyrimidine, it illustrates the susceptibility of the pyrimidine core to nucleophilic attack, a principle that would apply to appropriately substituted 5-allylpyrimidine derivatives.

Transformations of the Pendant Prop-2-en-1-yl Group

The allyl group of 5-(prop-2-en-1-yl)pyrimidine is a versatile functional group that can undergo a variety of chemical transformations. These reactions can be broadly categorized into olefinic transformations and functionalization at the allylic position.

The double bond of the allyl group is susceptible to a range of reactions typical of alkenes.

Oxidation: The olefinic bond can be oxidized to form epoxides, diols, or undergo cleavage. For example, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding epoxide, 5-(oxiran-2-ylmethyl)pyrimidine. Subsequent hydrolysis of the epoxide can lead to the formation of a diol.

Reduction: The double bond can be readily reduced to a single bond through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas would convert this compound to 5-propylpyrimidine.

Metathesis: Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. While specific examples involving 5-allylpyrimidine are not prevalent in the literature, it is conceivable that it could participate in cross-metathesis reactions with other alkenes in the presence of a suitable catalyst (e.g., Grubbs' catalyst) to generate more complex molecules.

A study on the arylsulfenylation of 5-allylpyrimidine-4(3H)-one derivatives demonstrates the reactivity of the allyl group. The reaction with arylsulfenyl chlorides in dichloromethane (B109758) leads to the formation of 5-[(2-arylsulfanyl)-3-chloropropyl]-pyrimidine-4-ones. This reaction proceeds via an initial electrophilic attack of the sulfenyl chloride on the double bond. researchgate.net

The allylic position (the carbon atom adjacent to the double bond) is activated and can be a site for various functionalization reactions. nih.govberkeley.edunih.gov

Allylic C-H Functionalization: Direct functionalization of the allylic C-H bonds is a modern and efficient method for introducing new functional groups. researchgate.netrsc.org Palladium-catalyzed allylic C-H oxidation, for example, can introduce oxygen-containing functionalities. nih.govberkeley.edu A one-pot sequence involving palladium-catalyzed allylic C-H bond oxidation to form linear allyl benzoates, followed by iridium-catalyzed allylic substitution, allows for the introduction of a variety of nucleophiles at the allylic position. berkeley.edu

Allylic Halogenation: Reagents like N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the allylic position, leading to the formation of 5-(3-bromoprop-2-en-1-yl)pyrimidine. This allylic halide is then a versatile intermediate for subsequent nucleophilic substitution reactions.

The following table summarizes some potential transformations of the prop-2-en-1-yl group:

| Transformation Category | Reagents and Conditions | Expected Product |

| Olefinic Transformations | ||

| Oxidation (Epoxidation) | m-CPBA, CH₂Cl₂ | 5-(Oxiran-2-ylmethyl)pyrimidine |

| Reduction (Hydrogenation) | H₂, Pd/C | 5-Propylpyrimidine |

| Arylsulfenylation | ArSCl, CH₂Cl₂ | 5-[(2-Arylsulfanyl)-3-chloropropyl]pyrimidine |

| Allylic Functionalization | ||

| C-H Oxidation/Substitution | 1. Pd(OAc)₂, oxidant; 2. Ir catalyst, Nu⁻ | 5-(1-Nucleophiloprop-2-en-1-yl)pyrimidine |

| Halogenation | NBS, light/heat | 5-(3-Bromoprop-2-en-1-yl)pyrimidine |

Elucidation of Reaction Mechanisms and Intermediates

The mechanisms of the reactions involving this compound are dictated by the nature of the reactants and the specific functional group being targeted.

Electrophilic and Nucleophilic Reactions on the Pyrimidine Nucleus: The mechanism of electrophilic aromatic substitution on the pyrimidine ring, though disfavored, would proceed through a cationic intermediate known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate would determine the regioselectivity of the reaction.

Nucleophilic aromatic substitution on a substituted pyrimidine ring can occur through different mechanisms. The SNAr (addition-elimination) mechanism involves the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate called a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orgbyjus.com

Transformations of the Pendant Prop-2-en-1-yl Group: The electrophilic addition to the double bond, such as in arylsulfenylation, proceeds through a bridged sulfonium (B1226848) ion intermediate. researchgate.net The subsequent attack of the chloride ion leads to the observed product.

Palladium-catalyzed allylic C-H functionalization often involves the formation of a π-allyl palladium intermediate. researchgate.net The regioselectivity and stereoselectivity of these reactions are controlled by the ligands on the palladium catalyst and the nature of the nucleophile. nih.govberkeley.edu Mechanistic studies suggest that a ternary Pd(0) complex, coordinated with a monodentate phosphorus ligand, benzoquinone, and the alkene, is likely an active species in some allylic C-H alkylations. researchgate.net

The following table outlines the key mechanistic features of selected reactions:

| Reaction Type | Key Intermediate(s) | Mechanistic Pathway |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Stepwise: Electrophilic attack followed by deprotonation |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | SNAr (Addition-Elimination) |

| Electrophilic Addition to Alkene | Bridged Sulfonium Ion | Stepwise: Electrophilic attack followed by nucleophilic attack |

| Pd-catalyzed Allylic C-H Functionalization | π-Allyl Palladium Complex | Catalytic cycle involving C-H activation and nucleophilic attack |

Advanced Spectroscopic and Structural Characterization of 5 Prop 2 En 1 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful tool for determining the precise atomic connectivity of 5-(Prop-2-en-1-yl)pyrimidine. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrimidine (B1678525) ring protons and the allyl group protons. The pyrimidine ring protons at positions 2, 4, and 6 would likely appear as singlets or complex multiplets in the aromatic region (typically δ 8.5-9.5 ppm). The single proton at the C2 position is anticipated to be the most downfield-shifted due to the influence of the two adjacent nitrogen atoms. The protons at C4 and C6 would also reside in the downfield region.

The allyl group protons would present a more complex pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the pyrimidine ring are expected to appear as a doublet. The single olefinic proton (-CH=) would likely be observed as a multiplet due to coupling with both the adjacent methylene protons and the terminal vinyl protons. The two terminal vinyl protons (=CH₂) are expected to appear as two distinct multiplets, a result of both geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (pyrimidine) | 9.0 - 9.2 | s |

| H-4, H-6 (pyrimidine) | 8.6 - 8.9 | m |

| -CH₂- (allyl) | 3.4 - 3.6 | d |

| -CH= (allyl) | 5.8 - 6.1 | m |

| =CH₂ (allyl, cis) | 5.0 - 5.2 | m |

| =CH₂ (allyl, trans) | 5.1 - 5.3 | m |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the pyrimidine ring carbons and the allyl group carbons. The carbon atoms of the pyrimidine ring (C2, C4, C5, and C6) are expected to resonate in the downfield region (δ 120-160 ppm). The C2 carbon is typically the most deshielded.

The carbons of the allyl group would appear in the aliphatic and olefinic regions of the spectrum. The methylene carbon (-CH₂-) would be found in the range of δ 30-40 ppm. The olefinic carbons (-CH= and =CH₂) would resonate further downfield, typically between δ 115-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (pyrimidine) | 155 - 160 |

| C-4, C-6 (pyrimidine) | 150 - 155 |

| C-5 (pyrimidine) | 130 - 135 |

| -CH₂- (allyl) | 35 - 45 |

| -CH= (allyl) | 130 - 140 |

| =CH₂ (allyl) | 115 - 125 |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be crucial for confirming the spin system of the allyl group, showing correlations between the -CH₂- protons and the -CH= proton, and between the -CH= proton and the =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection of the allyl group to the C5 position of the pyrimidine ring. Key HMBC correlations would be expected between the allyl -CH₂- protons and the pyrimidine C4, C5, and C6 carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The Infrared (IR) spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations of the pyrimidine ring would appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. For the allyl group, the =C-H stretching of the vinyl group would also be seen above 3000 cm⁻¹. The C=C stretching of the double bond would appear around 1640 cm⁻¹. The aliphatic C-H stretching of the -CH₂- group would be observed just below 3000 cm⁻¹. Characteristic out-of-plane bending vibrations for the vinyl group would also be present in the fingerprint region.

The Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman scattering. Therefore, the pyrimidine ring breathing modes would be expected to be prominent. The C=C stretching of the allyl group would also likely show a strong Raman signal.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Pyrimidine Ring | C-H stretch | 3050 - 3150 |

| C=N, C=C stretch | 1400 - 1600 | |

| Allyl Group | =C-H stretch | 3000 - 3100 |

| -C-H stretch (CH₂) | 2850 - 2960 | |

| C=C stretch | 1630 - 1650 | |

| =C-H bend (out-of-plane) | 900 - 1000 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the elemental formula.

The fragmentation pattern would provide clues about the structure. A common fragmentation pathway for allylic compounds is the loss of the allyl radical (•C₃H₅), leading to a significant peak corresponding to the pyrimidinyl cation. Further fragmentation of the pyrimidine ring itself could also be observed, leading to smaller charged fragments.

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles.

This data would confirm the planarity of the pyrimidine ring and reveal the conformation of the allyl substituent relative to the ring. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking, which govern the solid-state architecture.

Computational and Theoretical Chemistry Investigations of 5 Prop 2 En 1 Yl Pyrimidine and Its Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic and Geometric Parameters

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry and electronic properties of molecules like 5-(prop-2-en-1-yl)pyrimidine.

Theoretical investigations would typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform geometry optimization. nih.govrsc.org This process calculates the lowest energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. For this compound, a key aspect to investigate would be the rotational barrier and preferred orientation of the prop-2-en-1-yl group relative to the pyrimidine (B1678525) ring.

Furthermore, DFT calculations yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. The distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C2-N1 Bond Length (Å) | 1.340 |

| N1-C6 Bond Length (Å) | 1.335 |

| C5-C(allyl) Bond Length (Å) | 1.510 |

| N1-C2-N3 Bond Angle (°) | 128.5 |

| C4-C5-C6 Bond Angle (°) | 116.0 |

| C4-C5-C(allyl)-C(vinyl) Dihedral Angle (°) | -120.5 |

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.20 |

| HOMO-LUMO Gap (eV) | 5.65 |

| Dipole Moment (Debye) | 2.15 |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solution. MD simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound.

An MD simulation would typically involve placing the molecule in a simulated box of solvent, such as water, and then calculating the forces between atoms and their subsequent motion over a period of nanoseconds or even microseconds. nih.govmdpi.com This allows for the observation of conformational changes, such as the rotation of the allyl group. By analyzing the trajectory of the simulation, one can identify the most stable and frequently occurring conformations of the molecule in a given environment.

Key analyses performed on MD simulation trajectories include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over time and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com The results can be used to construct a free energy landscape, which maps the conformational space and highlights the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a solution.

Table 3: Hypothetical Conformational Analysis of this compound from MD Simulations

| Conformer | Dihedral Angle (C4-C5-C(allyl)-C(vinyl)) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 | 65 |

| Synclinal | ~60° | 1.2 | 25 |

| Anticlinal | ~120° | 2.5 | 10 |

In Silico Approaches to Structure-Reactivity Relationships in Pyrimidine Derivatives

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchpublish.com For pyrimidine derivatives, QSAR models can be developed to predict their efficacy as inhibitors of a particular enzyme or their general reactivity in chemical reactions. nih.govrjpbr.comnih.gov

The development of a QSAR model for a series of 5-substituted pyrimidine analogues would begin with the calculation of a wide range of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). researchpublish.com Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a subset of these descriptors with the observed activity. researchpublish.com

Such a model for this compound and its analogues could help in identifying the key structural features that govern their reactivity. For instance, the model might reveal that the electronic properties of the substituent at the 5-position are the most critical factor. This knowledge can then be used to design new pyrimidine derivatives with enhanced or tailored reactivity.

Table 4: Example of a Hypothetical QSAR Model for Pyrimidine Derivatives

| Descriptor | Coefficient | Contribution to Activity |

|---|---|---|

| LogP (Hydrophobicity) | 0.45 | Positive |

| LUMO Energy (Electronic) | -0.85 | Negative |

| Molecular Volume (Steric) | 0.15 | Positive |

| (Intercept) | 2.50 | - |

Equation: Activity = 2.50 + 0.45(LogP) - 0.85(LUMO) + 0.15(Molecular Volume)*

Theoretical Studies on Electronic and Optical Properties (e.g., Nonlinear Optics)

Theoretical chemistry provides the means to investigate the electronic and optical properties of molecules, including their potential for applications in nonlinear optics (NLO). Pyrimidine derivatives have been identified as promising candidates for NLO materials due to the π-deficient nature of the pyrimidine ring, which can be incorporated into push-pull molecular designs. nih.govrsc.orgresearchgate.net

Computational methods, often based on DFT, can be used to calculate the polarizability (α) and the first and second hyperpolarizabilities (β and γ) of this compound and its analogues. nih.govresearchgate.net These parameters quantify the molecule's response to an external electric field and are indicative of its NLO activity. For a molecule to exhibit significant second-order NLO properties (related to β), it must possess a non-centrosymmetric charge distribution, which can be achieved by substituting the pyrimidine ring with electron-donating and electron-withdrawing groups.

Theoretical studies on this compound could explore how modifications to the allyl group or the addition of other substituents on the pyrimidine ring affect its hyperpolarizability. These calculations can screen potential candidates for NLO applications before their synthesis, saving significant time and resources.

Table 5: Hypothetical Calculated NLO Properties for this compound Analogues

| Compound | α (a.u.) | β (a.u.) |

|---|---|---|

| This compound | 85 | 150 |

| 2-amino-5-(prop-2-en-1-yl)pyrimidine | 105 | 450 |

| 2-nitro-5-(prop-2-en-1-yl)pyrimidine | 110 | -300 |

Exploration of Structure Activity Relationships and Broader Relevance of Pyrimidine Derivatives

Pyrimidine (B1678525) as a Core Scaffold in Biologically Relevant Molecules

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life itself, most notably as a core constituent of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of RNA and DNA. nih.govresearchgate.net Its presence in these vital biomolecules underscores its inherent biocompatibility and ability to interact with biological targets. nih.gov Beyond its role in nucleic acids, the pyrimidine nucleus is also found in vitamin B1 (thiamine). nih.govbenthamdirect.com

In the realm of medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to serve as a versatile framework for the design of therapeutic agents targeting a wide array of biological targets. nih.govnih.gov Its unique physicochemical properties, including the capacity to form hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl ring, often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

The significance of the pyrimidine core is evidenced by the large number of approved drugs that incorporate this motif. nih.gov These drugs span a remarkable range of therapeutic areas, demonstrating the scaffold's adaptability. Pyrimidine derivatives have been developed as agents for treating a multitude of conditions. nih.govbenthamdirect.com This broad spectrum of activity highlights the success of using the pyrimidine nucleus as a starting point for drug discovery. wjarr.comwisdomlib.org

The following table provides a glimpse into the diverse biological activities associated with the pyrimidine scaffold:

Structure-Activity Relationship (SAR) Studies in Related Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. nih.govbenthamdirect.com Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key aspects of SAR for pyrimidine derivatives include:

Substitution Pattern: The positions of substituents on the pyrimidine nucleus significantly influence biological activity. nih.govresearchgate.net For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, substitution at the C5 position of the pyrimidine core was found to be important for cyclin-dependent kinase 9 (CDK9) potency and selectivity. acs.org

Nature of Substituents: The type of functional group introduced can dramatically alter the compound's interaction with its biological target. For example, in a study of histone deacetylase (HDAC) inhibitors, it was found that small groups, such as a methoxy (B1213986) substitution, on a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment were beneficial for inhibitory activity. nih.gov

Physicochemical Properties: Properties such as lipophilicity (LogP), electronic effects, and steric factors play a vital role. Quantitative Structure-Activity Relationship (QSAR) studies often reveal correlations between these parameters and biological activity. researchgate.net

The 5-position of the pyrimidine ring, where the prop-2-en-1-yl (allyl) group is located in the title compound, is a common site for modification. SAR studies on various 5-substituted pyrimidines have yielded important insights:

In a series of CDK9 inhibitors, substituting the hydrogen at the C5-pyrimidine position with a carbonitrile group resulted in a compound with similar potency and selectivity. acs.org However, introducing a protic or hydrogen bond-donating function at this position had a detrimental effect on biological activity. acs.org

In another study, 5-substituted pyrimidine derivatives were investigated as anti-influenza agents. The specific substitutions at various positions on the pyrimidine core were critical for their inhibitory activity against the polymerase PA-PB1 interaction. mdpi.com

The following table summarizes SAR findings for pyrimidine derivatives with substitutions at various positions, providing a broader context for understanding the potential of 5-substituted pyrimidines like 5-(Prop-2-en-1-yl)pyrimidine.

Investigation of this compound as a Precursor for Structurally Diverse Compounds

The prop-2-en-1-yl (allyl) group at the 5-position of this compound is a highly versatile functional group, making the compound an attractive precursor for the synthesis of a wide range of structurally diverse molecules. The reactivity of the allyl group's double bond allows for numerous chemical transformations, enabling the exploration of a broad chemical space.

Potential synthetic transformations of the allyl group include:

Oxidation: The double bond can be oxidized to form diols, epoxides, or cleaved to yield aldehydes or carboxylic acids.

Reduction: Hydrogenation of the double bond would yield the corresponding 5-propylpyrimidine.

Addition Reactions: The double bond can undergo various addition reactions, such as halogenation, hydrohalogenation, and hydration.

Cross-Coupling Reactions: The allyl group can participate in various transition-metal-catalyzed cross-coupling reactions.

This versatility makes this compound a valuable building block in diversity-oriented synthesis (DOS), a strategy aimed at the rapid generation of structurally diverse small molecules. cam.ac.uk By leveraging the reactivity of the allyl group, a library of novel pyrimidine derivatives can be synthesized and screened for various biological activities.

Aldehyde-functionalized phenylamino-pyrimidines have been utilized as key precursors for the synthesis of analogs of the anticancer drug Imatinib. mdpi.com Similarly, the allyl group of this compound could be transformed into an aldehyde, which can then serve as a handle for further derivatization.

Chemoinformatic and Cheminformatic Analysis of Pyrimidine Chemical Space

Chemoinformatics provides powerful tools for analyzing the chemical space of compound libraries, helping to guide drug discovery efforts. The pyrimidine scaffold has been the subject of such analyses due to its prevalence in bioactive molecules.

Key chemoinformatic insights into the pyrimidine chemical space include:

Structural Diversity: Despite sharing a common core, libraries of pyrimidine derivatives can exhibit significant structural diversity. nih.gov Tanimoto similarity analysis of pyrimidine-embedded frameworks has shown that even with a shared core, a high degree of structural diversity can be achieved. nih.govacs.org This diversity is crucial for exploring a wide range of biological targets.

Drug-like Properties: The pyrimidine moiety is considered a drug-like scaffold, and libraries based on this core can be designed to have favorable physicochemical properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Data-driven QSAR models have been developed for pyrimidine derivatives to predict their biological activity, such as antiproliferative effects. mdpi.com These models use molecular descriptors to correlate the chemical structure with biological activity.

Activity Landscape Modeling: This chemoinformatic approach helps to visualize the relationship between structural similarity and biological activity, identifying areas of the chemical space with high potential for potent compounds. rsc.org

The exploration of the pyrimidine chemical space through chemoinformatic methods can reveal impactful skeletal edits that could lead to novel compounds. chemrxiv.org For example, transformations like pyrimidine-to-imidazole or pyrimidine-to-pyrrole have been identified as having high potential for accessing novel chemical space. chemrxiv.org The design and synthesis of DNA-encoded libraries (DELs) based on the pyrimidine scaffold have further expanded the ability to explore this vast chemical space, leading to the identification of potent binders for various protein targets. nih.gov

Compound Nomenclature

Applications of 5 Prop 2 En 1 Yl Pyrimidine in Specialized Chemical Fields

Potential in Materials Science and Polymer Chemistry

The presence of a polymerizable allyl group suggests a theoretical potential for 5-(Prop-2-en-1-yl)pyrimidine to act as a monomer in the synthesis of novel polymers. Pyrimidine-containing polymers have been explored for various applications, but no studies were found that specifically utilize 5-allylpyrimidine for this purpose.

Role in Organometallic Chemistry and Catalysis

The nitrogen atoms of the pyrimidine (B1678525) ring possess lone pairs of electrons capable of coordinating with transition metals, and the allyl group can form η³-allyl complexes. wikipedia.org This dual functionality suggests that this compound could serve as a ligand in organometallic chemistry. However, a review of the literature did not reveal any synthesized or characterized metal complexes involving this specific molecule as a ligand, nor any applications in catalysis.

Development of Novel Pyrimidine-Based Reagents

Future Perspectives and Unexplored Research Avenues

Innovations in Stereoselective Synthesis of Pyrimidine (B1678525) Derivatives

While 5-(prop-2-en-1-yl)pyrimidine itself is an achiral molecule, the allyl group serves as a versatile handle for introducing chirality through stereoselective transformations. Future research is poised to move beyond traditional synthetic methods to embrace catalytic and asymmetric approaches that can generate a diverse library of chiral pyrimidine derivatives with high enantiomeric purity.

Key areas for innovation include:

Asymmetric Catalysis: The development of novel transition-metal catalysts (e.g., based on rhodium, iridium, or palladium) for asymmetric hydrogenation, hydroformylation, or dihydroxylation of the allyl double bond. Such reactions would yield chiral alcohols, aldehydes, or diols, which are valuable precursors for more complex molecules.

Organocatalysis: The application of small organic molecules as catalysts for stereoselective functionalization. For instance, chiral amines or phosphoric acids could catalyze enantioselective additions to the allyl group, offering a metal-free alternative for creating stereocenters.

Biocatalysis: The use of enzymes (e.g., ene-reductases, lipases) to perform highly specific and stereoselective transformations on the allyl side chain. This approach offers the advantages of mild reaction conditions and exceptional selectivity, aligning with the principles of green chemistry.

These advanced synthetic strategies would enable the creation of novel chiral building blocks for drug discovery and materials science, where specific stereochemistry is often crucial for function.

Advanced Spectroscopic Characterization Techniques for Complex Pyrimidine Systems

A thorough understanding of the structural and electronic properties of this compound and its more complex derivatives necessitates the use of sophisticated spectroscopic techniques. While standard methods like ¹H and ¹³C NMR provide basic structural confirmation, advanced methods are required to probe subtle stereochemical and conformational details.

Future characterization efforts will likely rely on a combination of the following techniques:

| Technique | Information Provided for Pyrimidine Systems |

| 2D NMR Spectroscopy | Elucidates complex proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, confirming the precise connectivity between the allyl group and the pyrimidine ring. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Determines through-space proximity of atoms, providing insights into the preferred conformation and spatial arrangement of the allyl side chain relative to the pyrimidine ring. |

| Vibrational Circular Dichroism (VCD) | For chiral derivatives, VCD can determine the absolute configuration by analyzing the differential absorption of left and right circularly polarized infrared light. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements to confirm elemental composition and can be coupled with fragmentation studies (MS/MS) to probe structural features. |

| X-ray Crystallography | Offers unambiguous determination of the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. |

The application of these techniques will be crucial for validating the outcomes of stereoselective syntheses and for building a comprehensive understanding of the structure-property relationships in this class of compounds. illinois.edusciencepublishinggroup.com The solvation of pyrimidine can stabilize excess charge and increase binding energy, a feature that could be explored with hydrated forms of this compound. illinois.edu

Predictive Modeling for Pyrimidine Reactivity and Functionalization

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating chemical research. For this compound, predictive modeling can offer profound insights into its reactivity, guide experimental design, and help identify potential applications before embarking on extensive laboratory work.

Unexplored research avenues in this domain include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predict sites of electrophilic and nucleophilic attack, and calculate the energies of reaction intermediates and transition states. This can help rationalize observed reactivity and predict the outcomes of new reactions.

Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives of this compound and calculating various molecular descriptors, QSAR models can be built to predict biological activity or material properties. mdpi.com These data-driven models can screen large numbers of compounds computationally and prioritize the most promising candidates for synthesis. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with other molecules, such as solvent, receptors, or surfaces. This is particularly relevant for understanding its behavior in biological systems or in the design of new materials.

Integrating these predictive models into the research workflow can significantly reduce the experimental effort required to explore the chemical space of pyrimidine derivatives and to discover new functionalities. nih.govnih.gov

Emerging Applications and Cross-Disciplinary Research Directions

While pyrimidine derivatives are well-established in medicinal chemistry, the unique features of this compound open the door to a range of emerging applications in other scientific fields. mdpi.comnih.govresearchgate.netresearchgate.net

Potential cross-disciplinary research directions include:

Materials Science: The terminal double bond of the allyl group is amenable to polymerization reactions. This makes this compound a potential monomer for the synthesis of novel functional polymers. These polymers, incorporating the pyrimidine moiety, could possess interesting electronic, optical, or thermal properties for applications in organic electronics or as specialty plastics.

Chemical Biology: The allyl group can serve as a bioorthogonal handle. It can be selectively modified in the presence of other functional groups, making it useful for attaching the pyrimidine core to biomolecules like proteins or nucleic acids. This could be used to develop chemical probes to study biological processes or to create targeted drug delivery systems.

Agrochemicals: The pyrimidine scaffold is present in various herbicides and fungicides. scialert.net The specific substitution pattern of this compound could be explored for the development of new agrochemicals, potentially with novel modes of action or improved environmental profiles.

Coordination Chemistry: The nitrogen atoms in the pyrimidine ring can act as ligands to coordinate with metal ions. This could lead to the development of new metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.

Exploring these cross-disciplinary avenues will require collaboration between synthetic chemists, materials scientists, biologists, and computational scientists, highlighting the versatile and foundational nature of the this compound scaffold.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign chemical shifts to confirm the prop-2-en-1-yl substituent. For example, allylic protons (CH₂=CH–CH₂–) appear as doublets of doublets (δ 4.5–5.5 ppm), while pyrimidine ring protons resonate near δ 8.0–9.0 ppm .

- ESI-MS : Validate molecular weight and fragmentation patterns. In angiotensin II receptor antagonists, ESI-MS confirmed [M+H]⁺ peaks aligned with theoretical values, with diagnostic fragments (e.g., loss of thiazole or prop-2-en-1-yl groups) .

- Purity Assessment : Coupling NMR with HPLC ensures compound integrity, especially when synthesizing derivatives with labile substituents .

What strategies are effective in resolving contradictory data between computational docking and experimental biological assays?

Q. Advanced Research Focus

- Validation of Docking Models : Reassess binding poses using higher-accuracy methods (e.g., molecular dynamics simulations) to account for protein flexibility, which may explain discrepancies in angiotensin II receptor studies .

- Experimental Controls : Perform competitive binding assays (e.g., SPR or ITC) to quantify affinity. For example, compounds with high docking scores but low in vivo efficacy may lack membrane permeability, requiring logP optimization .

- Structural Biology : Co-crystallize the compound with its target (e.g., using SHELXL for refinement) to directly observe binding interactions .

How do SHELX and Mercury software facilitate the determination and visualization of crystal structures for such derivatives?

Q. Advanced Research Focus

- Structure Solution : SHELXD automates space-group determination and phase refinement using single-crystal X-ray data. For small molecules, SHELXL refines anisotropic displacement parameters and handles twinning .

- Visualization : Mercury’s Materials Module enables analysis of intermolecular interactions (e.g., hydrogen bonds between pyrimidine N atoms and solvent molecules). Void analysis tools assess packing efficiency, critical for stability studies .

- Validation : Cross-check SHELX-refined structures with Cambridge Structural Database (CSD) entries to identify atypical bond lengths/angles, ensuring data reliability .

What methodologies are recommended for analyzing structure-activity relationships (SAR) in prop-2-en-1-yl-substituted pyrimidines?

Q. Advanced Research Focus

- Bioisosteric Replacement : Compare prop-2-en-1-yl analogs with other substituents (e.g., propan-2-yl) to evaluate steric/electronic effects on biological activity. For example, thienopyrimidines with fluorophenyl groups showed enhanced antibacterial activity due to increased lipophilicity .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular fields (e.g., electrostatic potentials) with activity data. Docking-derived pharmacophores can guide synthetic prioritization .

- Crystallographic SAR : Overlay crystal structures of active/inactive analogs in Mercury to identify conserved interaction motifs (e.g., hydrogen bonds with active-site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.